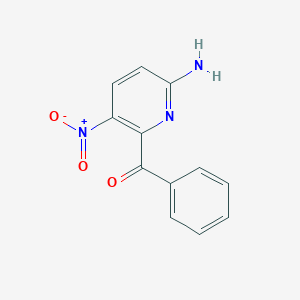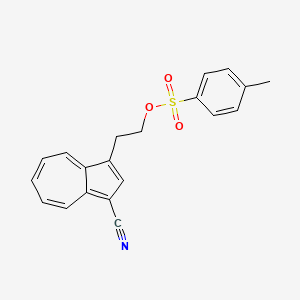
2-(3-Cyanoazulen-1-yl)ethyl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Cyanoazulen-1-yl)ethyl 4-methylbenzene-1-sulfonate is a chemical compound that belongs to the class of organic compounds known as sulfonates. These compounds are characterized by the presence of a sulfonate group attached to an aromatic ring. The compound is notable for its unique structure, which includes a cyano group attached to an azulenyl moiety, and an ethyl group linked to a 4-methylbenzene sulfonate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyanoazulen-1-yl)ethyl 4-methylbenzene-1-sulfonate typically involves a multi-step process. One common method starts with the preparation of 3-cyanoazulene, which is then reacted with ethyl 4-methylbenzenesulfonate under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Cyanoazulen-1-yl)ethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the aromatic ring can undergo oxidation to form quinones.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as amine derivatives or thiol derivatives.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or reduced aromatic compounds.
Hydrolysis: Alcohols and sulfonic acids.
Wissenschaftliche Forschungsanwendungen
2-(3-Cyanoazulen-1-yl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Cyanoazulen-1-yl)ethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes. The aromatic ring system can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Cyanoazulen-1-yl)ethyl benzenesulfonate
- 2-(3-Cyanoazulen-1-yl)ethyl 4-chlorobenzene-1-sulfonate
- 2-(3-Cyanoazulen-1-yl)ethyl 4-nitrobenzene-1-sulfonate
Uniqueness
2-(3-Cyanoazulen-1-yl)ethyl 4-methylbenzene-1-sulfonate is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of the cyanoazulenyl moiety with the sulfonate group also imparts distinctive properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
58312-38-2 |
|---|---|
Molekularformel |
C20H17NO3S |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
2-(3-cyanoazulen-1-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H17NO3S/c1-15-7-9-18(10-8-15)25(22,23)24-12-11-16-13-17(14-21)20-6-4-2-3-5-19(16)20/h2-10,13H,11-12H2,1H3 |
InChI-Schlüssel |
BVNONZYPQSBHLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC(=C3C2=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14626705.png)
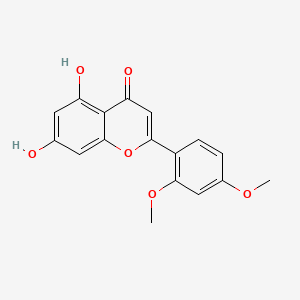
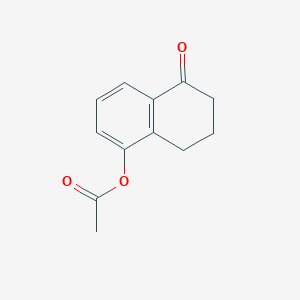

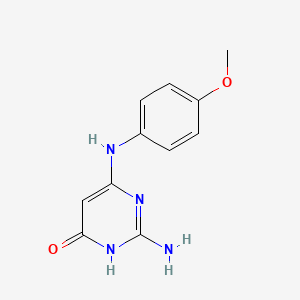
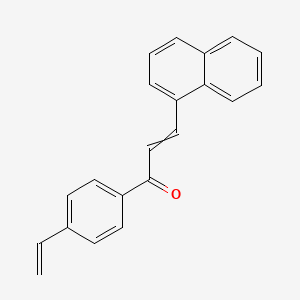

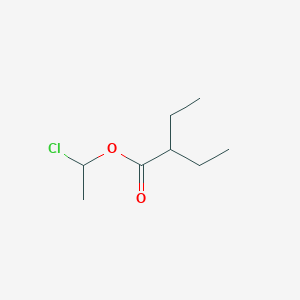
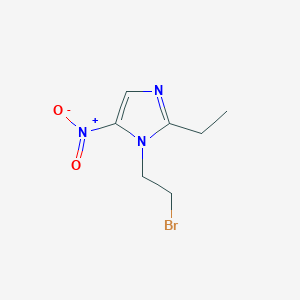

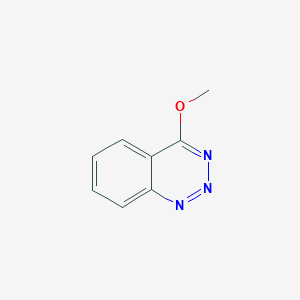
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
